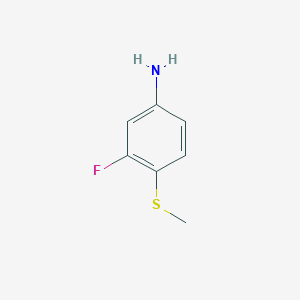

3-Fluoro-4-(methylthio)aniline

概要

説明

3-Fluoro-4-(methylthio)aniline: is an organic compound with the molecular formula C7H8FNS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methylthio group at the fourth position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

化学反応の分析

Types of Reactions: 3-Fluoro-4-(methylthio)aniline undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron powder or hydrogen gas.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Iron powder, hydrogen gas with a catalyst.

Nucleophiles: Amines, thiols.

Major Products Formed:

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Amines: From reduction of the nitro group in the precursor.

Substituted Anilines: From nucleophilic substitution reactions.

科学的研究の応用

3-Fluoro-4-(methylthio)aniline has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-Fluoro-4-(methylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

類似化合物との比較

3-Fluoroaniline: Lacks the methylthio group, making it less reactive in certain chemical reactions.

4-(Methylthio)aniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.

3-Chloro-4-(methylthio)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 3-Fluoro-4-(methylthio)aniline is unique due to the presence of both the fluorine atom and the methylthio group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry .

生物活性

3-Fluoro-4-(methylthio)aniline is an organic compound with the molecular formula CHFNS. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound features a fluorine atom at the third position and a methylthio group at the fourth position of the aniline structure. This unique combination of substituents influences its electronic properties and reactivity, making it a subject of interest for further biological investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study found that derivatives of this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the induction of apoptosis through activation of caspase pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| A549 | 25 | Inhibition of proliferation |

Case Studies

- In Vivo Studies : A recent study evaluated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

- Mechanistic Studies : Further research focused on the interaction between this compound and specific molecular targets such as enzymes involved in cancer metabolism. The compound was shown to inhibit key metabolic enzymes, leading to reduced energy supply for tumor cells.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Variations in synthesis methods can yield different derivatives with altered biological activities. For instance, modifications to the methylthio group may enhance or reduce antimicrobial efficacy.

Table 3: Comparison of Structural Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoroaniline | Fluorine at position 3 | Lacks methylthio group |

| 4-(Methylthio)aniline | Methylthio at position 4 | Does not contain fluorine |

| 2-Fluoro-4-(methylthio)aniline | Fluorine at position 2 | Different reactivity profile |

特性

IUPAC Name |

3-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOEJCBXYTAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。